molecular formula C15H25NO4 B572988 Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate CAS No. 1272412-66-4

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate

Cat. No. B572988
CAS RN: 1272412-66-4
M. Wt: 283.368
InChI Key: WAMGAEMXOSKKMQ-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a monoisotopic mass of 283.178345 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a solution of crude tert-butyl 6-hydroxy-2-azaspiroheptane-2-carboxylate in dichloromethane was treated with Dess-Martin periodinane .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[3.3]heptane core with an ethyl ester, a tert-butoxycarbonyl group, and an amino group .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 384.4±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol and a flash point of 186.3±27.6 °C . The compound has a molar refractivity of 74.8±0.4 cm3, and its polar surface area is 65 Å2 .

Scientific Research Applications

Novel Bornane Synthesis

A study aimed at synthesizing spiro[2.4]hepta-4,6-dienes explored the reactions of thiatricycle derivatives from spiro[2.4]hepta-4,6-diene and thiophosgene by [4 + 2] cycloaddition, leading to methyl and ethyl spiro[2.4]hepta-4,6-diene-4-carboxylate. This method opens opportunities for variations in bornane derivatives synthesis, which could find further applications in organic synthesis and possibly drug discovery (Föhlisch, Bakr, & Fischer, 2002).

Fluorinated Building Blocks

Research into the synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif has been conducted. These compounds, synthesized through challenging deoxofluorination of sterically hindered carbonyl groups, could be valuable in medicinal chemistry due to their three-dimensional shape and varied fluorine substitution patterns (Chernykh et al., 2016).

Spirocyclic Oxindole Analogue Synthesis

An efficient approach towards the synthesis of a spirocyclic oxindole analogue, specifically 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been described. This method emphasizes dianion alkylation and cyclization as key steps, suggesting applications in the development of novel pharmaceuticals (Teng, Zhang, & Mendonça, 2006).

Cascade Polymers Synthesis

The synthesis of branched monomers with three-fold symmetry, including di-tert-butyl 4-amino-4-[2(tert-butoxycarbonyl)ethyl]heptanedioate, was explored for the creation of cascade polymers. These monomers, reacted with an adamantane core, highlight the potential for developing novel polymeric materials with specific structural features (Newkome, Behera, Moorefield, & Baker, 1991).

Conformationally Rigid Spiro-Linked Amino Acids

A novel synthetic approach produced conformationally rigid analogues of glutamic acid and lysine based on the spiro[2.3]hexane motif. This work contributes to the field of biochemistry and drug design by providing new sterically constrained amino acids for research and development (Yashin et al., 2019).

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)10-6-15(7-10)8-11(9-15)16-13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMGAEMXOSKKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718466
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1272412-66-4
Record name Spiro[3.3]heptane-2-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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